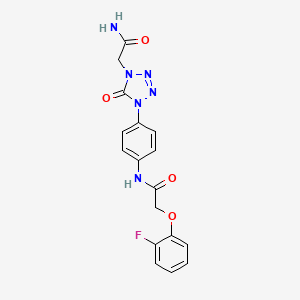

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(2-fluorophenoxy)acetamide

Description

Properties

IUPAC Name |

2-[4-[4-[[2-(2-fluorophenoxy)acetyl]amino]phenyl]-5-oxotetrazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN6O4/c18-13-3-1-2-4-14(13)28-10-16(26)20-11-5-7-12(8-6-11)24-17(27)23(21-22-24)9-15(19)25/h1-8H,9-10H2,(H2,19,25)(H,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBSRHIGBTLKHDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(2-fluorophenoxy)acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C17H15FN6O4 |

| Molecular Weight | 386.343 g/mol |

| CAS Number | 1396881-25-6 |

| Purity | Typically ≥ 95% |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- GPCR Modulation : The compound has been shown to act on G protein-coupled receptors (GPCRs), which are crucial for various physiological processes. Its ability to modulate these receptors suggests potential applications in treating conditions related to receptor dysfunction .

- Antimicrobial Activity : Preliminary studies indicate that derivatives of tetrazole compounds exhibit significant antimicrobial properties. This compound's structure may enhance its effectiveness against specific bacterial strains .

- Anti-inflammatory Effects : Research indicates that similar compounds have demonstrated anti-inflammatory activity, potentially through the inhibition of pro-inflammatory cytokines and pathways .

In Vitro Studies

Several studies have evaluated the biological activity of this compound:

- Antimicrobial Testing : In vitro tests showed that the compound exhibited moderate antimicrobial activity against various pathogens, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .

- Cell Viability Assays : The compound was tested on different cell lines to assess cytotoxicity. Results indicated that it maintained cell viability above 75% at lower concentrations, suggesting a favorable safety profile for further development .

- Inflammatory Response Modulation : The compound's ability to reduce nitric oxide production in activated macrophages was quantified, indicating its potential as an anti-inflammatory agent .

Case Studies

A few notable case studies illustrate the therapeutic potential of this compound:

- Study on Cancer Cell Lines : A study explored the effects of this compound on breast cancer cell lines. The results showed a significant reduction in cell proliferation and induction of apoptosis at concentrations above 10 µM, highlighting its potential as an anticancer agent.

- Neuroprotective Effects : Another study investigated the neuroprotective properties of this compound in a model of neurodegeneration. It demonstrated a reduction in neuronal cell death and oxidative stress markers, suggesting possible applications in neurodegenerative diseases .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(2-fluorophenoxy)acetamide is , with a molecular weight of approximately 432.4 g/mol. The compound features a tetrazole ring, which is often associated with various biological activities, and an acetamide group that may enhance its solubility and bioavailability.

Chemistry

Synthesis and Building Block : This compound serves as a crucial building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including oxidation, reduction, and substitution. These reactions facilitate the development of more complex molecules used in pharmaceuticals and materials science.

| Reaction Type | Description |

|---|---|

| Oxidation | Formation of oxidized derivatives using strong oxidizing agents. |

| Reduction | Conversion to reduced forms using agents like sodium borohydride. |

| Substitution | Reactions involving the tetrazole ring and phenyl groups with halogens or nucleophiles. |

Biology

Biochemical Assays : In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with specific enzymes and receptors, making it a candidate for drug development targeting diseases related to enzyme dysfunction .

Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, related compounds have shown IC50 values indicating potent activity against specific cancer cells such as Jurkat cells . The mechanism of action often involves inducing apoptosis through modulation of key signaling pathways influenced by the tetrazole moiety.

Medicine

Therapeutic Potential : The compound is under investigation for its therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial effects. Its ability to inhibit specific enzymes or receptors could lead to novel treatments for various diseases .

Case Study Example : A study exploring similar compounds demonstrated that certain derivatives exhibited potent antitubercular activity against M. tuberculosis, highlighting the potential for this class of compounds in developing affordable treatments for infectious diseases .

Industrial Applications

In industrial settings, this compound can be utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes, potentially leading to innovations in polymers and coatings .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings:

Core Structure Diversity: The target compound’s tetrazole core distinguishes it from thiazolopyridazine () and thiadiazole () derivatives. Tetrazoles are known for metabolic stability and hydrogen-bonding capacity, which may enhance bioavailability compared to sulfonamide-based analogs like 5i . Thiazolopyridazine derivatives () incorporate a fused heterocyclic system, likely enhancing π-π stacking interactions but reducing solubility compared to the target’s simpler tetrazole-phenyl framework .

Substituent Effects: The 2-fluorophenoxy group in the target compound introduces moderate electron-withdrawing effects and lipophilicity, contrasting with 5i’s morpholinosulfonyl group, which is strongly electron-withdrawing and polar. This difference may influence membrane permeability and target binding . Fluorinated aryl groups (common in and the target) improve metabolic resistance to oxidative degradation, a shared advantage over non-fluorinated analogs like tebuthiuron .

Hydrogen-Bonding Potential: The target’s amide and tetrazole groups enable multiple hydrogen-bonding interactions, akin to 5i’s sulfonamide and aryl amine. However, the tetrazole’s dual hydrogen-bond donor/acceptor capacity (N–H and carbonyl) may confer superior binding versatility in biological systems .

Synthetic Feasibility: The morpholinosulfonyl group in 5i requires multi-step sulfonation and amine coupling, whereas the target’s tetrazole synthesis likely involves [2+3] cycloaddition of nitriles with azides, a more streamlined route .

Research Implications and Limitations

- Pharmacological Gaps: While anti-COVID-19 activity is noted for 5i analogs (), the target compound’s biological data remain uncharacterized. Comparative in vitro assays against viral proteases (e.g., SARS-CoV-2 M$^\text{pro}$) are warranted.

- Future studies should employ SHELXL or similar tools to resolve hydrogen-bonding networks .

- Thermodynamic Properties : Melting points and solubility data for the target compound are absent in the evidence, limiting direct comparison with analogs like 5i (crystalline solids with documented melting points) .

Q & A

Q. What synthetic strategies are commonly employed for the preparation of this compound?

The compound is synthesized via multi-step reactions starting with simpler precursors. Key steps include:

- Cyclocondensation reactions to form the tetrazole or thiazole rings (e.g., using phosphorus pentasulfide or thiourea derivatives) .

- Acylation reactions with chloroacetyl chloride or maleimide derivatives to introduce acetamide moieties .

- Coupling reactions mediated by potassium carbonate in polar aprotic solvents like DMF to link aromatic and heterocyclic components . Reaction progress is monitored via TLC, and intermediates are purified using recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for structural confirmation?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon frameworks, particularly for distinguishing regioisomers .

- Infrared Spectroscopy (IR) : Confirms functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹ for amides and tetrazoles) .

- Mass Spectrometry (LCMS/HRMS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of the tetrazole-acetamide core?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing charged intermediates .

- Temperature control : Cyclization reactions often require reflux (e.g., 80–100°C) to overcome activation barriers, while acylation steps may proceed at room temperature .

- Catalytic additives : Bases like triethylamine or K₂CO₃ improve nucleophilicity in SN2 reactions . Example: A 15–20% yield increase was reported when DMF replaced THF in thiazole ring formation .

Q. How can discrepancies in NMR data (e.g., unexpected splitting or shifts) be resolved?

- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns proton-carbon correlations, critical for complex heterocycles .

- Computational modeling : DFT-based chemical shift predictions (e.g., using Gaussian or ACD/Labs) help validate experimental data .

- Isotopic labeling : Deuterated analogs or ¹⁵N-labeling clarifies ambiguous signals in tetrazole rings .

Q. What experimental approaches are recommended to evaluate potential biological activity?

- In vitro assays : Screen against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric readouts .

- Structure-activity relationship (SAR) studies : Compare activity with structural analogs (see Table 1) .

- Molecular docking : Predict binding modes to prioritize targets for wet-lab validation .

Data Contradiction Analysis

Q. How to address conflicting biological activity reports in structurally similar analogs?

Discrepancies often arise from assay conditions or substituent effects. For example:

- Table 1: Comparison of Structural Analogs and Activities

| Compound | Core Structure | Reported Activity | Key Differentiator |

|---|---|---|---|

| Target Compound | Tetrazole + Acetamide | Anticancer (in vitro) | Fluorophenoxy moiety |

| Thienopyrimidine Derivative A | Thienopyrimidine | Antiviral | Simpler scaffold, lacks tetrazole |

| Oxadiazole Compound B | Oxadiazole | Antifungal | No aromatic ether linkage |

- Methodological adjustments : Standardize assay protocols (e.g., cell lines, incubation times) to reduce variability .

Q. How to troubleshoot low purity in the final product?

- By-product identification : Use HPLC-MS to detect impurities (e.g., unreacted starting materials or hydrolysis by-products) .

- Purification optimization : Employ gradient elution in column chromatography or preparative HPLC .

- Reaction quenching : Halt reactions at 90–95% completion to minimize side reactions .

Methodological Recommendations

Q. What strategies are effective for mechanistic studies of its reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.